

Comparative Analysis of Tyk2-IN-18 Cross-reactivity with other Kinases

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Compound of Interest

Compound Name: Tyk2-IN-18

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of **Tyk2-IN-18**, a potent inhibitor of Tyrosine Kinase 2 (Tyk2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects. This document summarizes the available data for **Tyk2-IN-18** and provides context by comparing it with other known Tyk2 inhibitors. Detailed experimental methodologies are included to facilitate the replication and validation of these findings.

Introduction to Tyk2 and Kinase Selectivity

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23. These cytokines are pivotal in the immune response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2. Due to the high degree of homology in the ATP-binding site of their kinase domains, achieving selectivity for a single JAK family member is a significant challenge in drug development. Inhibitors that bind to the less conserved pseudokinase (JH2) domain, an allosteric site, can offer a path to greater selectivity.

Selectivity Profile of Tyk2-IN-18

Tyk2-IN-18 has been identified as a potent inhibitor of Tyk2. Limited publicly available data indicates that **Tyk2-IN-18** also exhibits inhibitory activity against the pseudokinase domain of JAK2 (JAK2-JH2).

Table 1: Kinase Inhibition Profile of **Tyk2-IN-18**

Target	IC50 (nM)
JAK2-JH2	< 10

Note: Data is based on currently available information. A comprehensive kinome-wide scan would be necessary to fully elucidate the selectivity profile of **Tyk2-IN-18**.

Comparison with Other Tyk2 Inhibitors

To provide a framework for evaluating the selectivity of **Tyk2-IN-18**, the following table summarizes the selectivity profiles of other notable Tyk2 inhibitors. This includes compounds that target the ATP-binding site (JH1 domain) and those that, like **Tyk2-IN-18** appears to, target the pseudokinase domain (JH2).

Table 2: Comparative Kinase Inhibition Profiles of Various Tyk2 Inhibitors

Inhibitor	Target Domain	Tyk2 IC50/Ki (nM)	JAK1 IC50/Ki (nM)	JAK2 IC50/Ki (nM)	JAK3 IC50/Ki (nM)
Tyk2-IN-18	JH2 (putative)	-	-	< 10 (JH2)	-
Deucravacitinib	JH2	-	>1000	>1000	>1000
Cerdulatinib	JH1	1.3	0.5	0.6	5.1
Ropsacitinib	JH1	2.9	1.2	18	10

Data for comparator compounds are compiled from various public sources and are intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Accurate determination of kinase inhibitor selectivity is paramount. The following are detailed methodologies for key experiments used to generate the type of data presented in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

- Materials:
 - Purified recombinant kinases (e.g., Tyk2, JAK1, JAK2, JAK3)
 - Specific peptide or protein substrate for each kinase
 - **Tyk2-IN-18** stock solution (e.g., 10 mM in DMSO)
 - Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
 - [γ -³³P]ATP or ADP-Glo™ Kinase Assay System (Promega)
 - ATP solution
 - 384-well plates
 - Filter plates or luminescence reader
- Procedure:
 - Prepare serial dilutions of **Tyk2-IN-18**.
 - Add the kinase reaction buffer to the wells of a 384-well plate.
 - Add the specific kinase to each well.
 - Add the serially diluted **Tyk2-IN-18** or DMSO (vehicle control) to the wells.

- Incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP (with [γ - ^{33}P]ATP for radiometric assay). The ATP concentration should be at or near the K_m for each kinase.
- Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
- Stop the reaction.
- Quantify kinase activity:
 - Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter plates, wash to remove unincorporated [γ - ^{33}P]ATP, and measure the incorporated radioactivity using a scintillation counter.
 - ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
- Calculate the percentage of kinase activity inhibition for each concentration of **Tyk2-IN-18** compared to the DMSO control.
- Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its target within a cellular context.

- Materials:
 - Cell line expressing the target kinase (e.g., human peripheral blood mononuclear cells (PBMCs))
 - **Tyk2-IN-18**
 - Appropriate cytokine for stimulation (e.g., IL-12 for Tyk2)

- Antibodies specific for the phosphorylated and total forms of a downstream substrate (e.g., anti-phospho-STAT4 and anti-total-STAT4)
- Flow cytometer or Western blot equipment
- Procedure:
 - Culture the cells and treat with varying concentrations of **Tyk2-IN-18** or DMSO for a specified time (e.g., 1-2 hours).
 - Stimulate the cells with the appropriate cytokine to activate the target kinase pathway (e.g., IL-12 to activate Tyk2).
 - Lyse the cells (for Western blot) or fix and permeabilize (for flow cytometry).
 - Probe the samples with antibodies against the phosphorylated and total downstream substrate.
 - Analyze the levels of phosphorylated substrate relative to the total substrate using a flow cytometer or Western blot.
 - Determine the cellular IC₅₀ value by plotting the inhibition of substrate phosphorylation as a function of the inhibitor concentration.

Kinome-wide Selectivity Profiling (e.g., KiNativ™ or Kinobeads)

This provides a broad, unbiased assessment of an inhibitor's off-target activities across the human kinome.

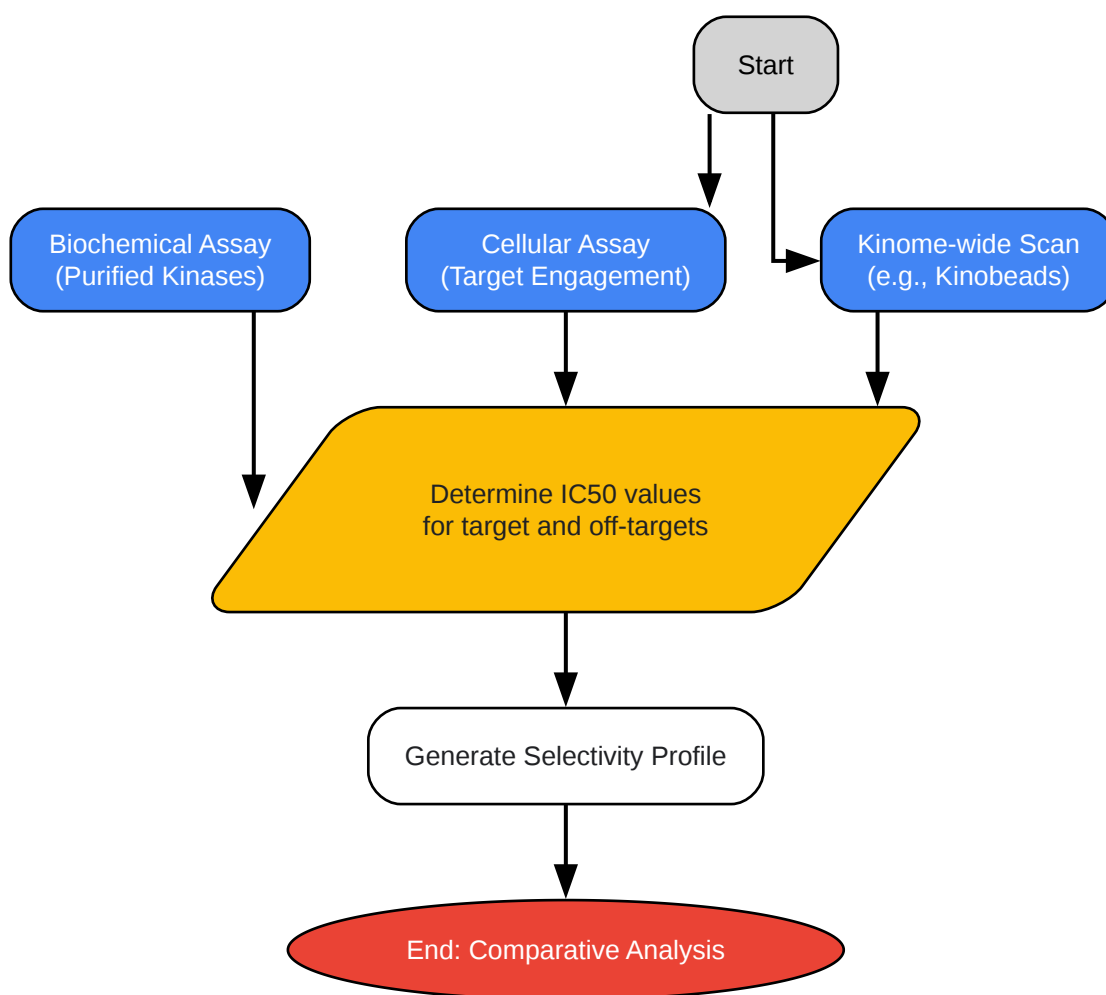
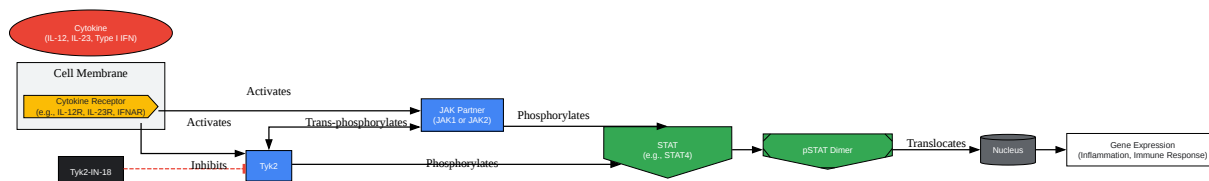
- Materials:
 - Cell lysate
 - **Tyk2-IN-18**
 - Affinity probes (e.g., ATP- or inhibitor-based probes) or kinobeads (immobilized non-selective kinase inhibitors)

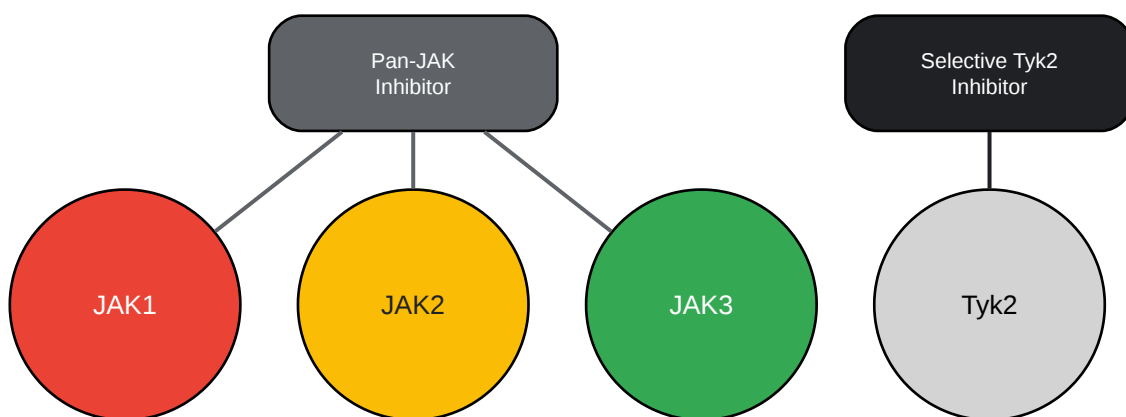
- LC-MS/MS instrumentation
- Procedure (Kinobeads example):
 - Treat cell lysate with varying concentrations of **Tyk2-IN-18** or DMSO.
 - Incubate the treated lysate with kinobeads to capture kinases that are not bound by **Tyk2-IN-18**.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the bound kinases from the beads.
 - Digest the eluted proteins into peptides.
 - Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
 - The degree of inhibition for each kinase is determined by the reduction in its binding to the kinobeads in the presence of **Tyk2-IN-18**.

Visualizations

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokines.





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